molecular formula C5H5FN2O2 B073007 5-Fluoro-6-methyluracil CAS No. 1480-99-5

5-Fluoro-6-methyluracil

Cat. No. B073007
Key on ui cas rn: 1480-99-5
M. Wt: 144.1 g/mol
InChI Key: HHVJAXFFVMSNFF-UHFFFAOYSA-N
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Patent
US03954758

Procedure details

The preceding example was substantially repeated but at a lower reaction temperature. A suspension of 6-methyl uracil (4.00g) in water (30 ml) was maintained at 0°-10°C and fluorinated with a stream of fluorine and nitrogen, present in equal volumes, until fluorine was detected at the reactor outlet. The reaction mixture was allowed to stand for two days at room temperature and 1.05g of crystals were collected and found to have a different IR spectrum than the starting material. A DSC analysis showed 2 transitions at 313°C and 318°C followed by apparent decomposition. The structure of the product was identified as 5-fluoro-6-methyl uracil by NMR analysis.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.[F:10]F>O>[F:10][C:3]1[C:4](=[O:9])[NH:5][C:6](=[O:8])[NH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=CC(NC(N1)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Three
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0°-10°C
CUSTOM
Type
CUSTOM
Details
1.05g of crystals were collected
CUSTOM
Type
CUSTOM
Details
at 313°C
CUSTOM
Type
CUSTOM
Details
318°C

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
FC=1C(NC(NC1C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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